molecular formula C25H22N2O5S B11393107 6,8-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

6,8-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11393107
M. Wt: 462.5 g/mol
InChI Key: ABGXBIHMENOWSN-UHFFFAOYSA-N
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Description

6,8-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound has a unique structure that includes a chromene core, a sulfamoyl group, and a carboxamide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes under acidic or basic conditions.

    Introduction of the Dimethyl Groups: The dimethyl groups at positions 6 and 8 can be introduced through alkylation reactions using methylating agents like methyl iodide.

    Attachment of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction using sulfonyl chlorides and amines.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving carboxylic acids and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

6,8-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chromene core can interact with enzymes and receptors, modulating their activity. The sulfamoyl group can enhance the compound’s solubility and bioavailability, while the carboxamide group can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
  • 4,6-dimethyl-2-pyrimidinamine

Uniqueness

6,8-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is unique due to its specific substitution pattern on the chromene core, which can influence its biological activity and chemical reactivity. The presence of both sulfamoyl and carboxamide groups also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C25H22N2O5S

Molecular Weight

462.5 g/mol

IUPAC Name

6,8-dimethyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H22N2O5S/c1-16-13-17(2)24-21(14-16)22(28)15-23(32-24)25(29)26-18-9-11-20(12-10-18)33(30,31)27(3)19-7-5-4-6-8-19/h4-15H,1-3H3,(H,26,29)

InChI Key

ABGXBIHMENOWSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)C

Origin of Product

United States

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